6-Methyl-2-(5-nitrofuran-2-yl)quinoline-4-carboxylic acid
CAS No.: 116761-66-1
Cat. No.: VC15892816
Molecular Formula: C15H10N2O5
Molecular Weight: 298.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 116761-66-1 |
|---|---|
| Molecular Formula | C15H10N2O5 |
| Molecular Weight | 298.25 g/mol |
| IUPAC Name | 6-methyl-2-(5-nitrofuran-2-yl)quinoline-4-carboxylic acid |
| Standard InChI | InChI=1S/C15H10N2O5/c1-8-2-3-11-9(6-8)10(15(18)19)7-12(16-11)13-4-5-14(22-13)17(20)21/h2-7H,1H3,(H,18,19) |
| Standard InChI Key | DWAGOFGQWGEHPR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(O3)[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
The compound’s IUPAC name, 6-methyl-2-(5-nitrofuran-2-yl)quinoline-4-carboxylic acid, reflects its hybrid architecture:
-
A quinoline core (a bicyclic system fused from benzene and pyridine) substituted at position 6 with a methyl group.
-
A 5-nitrofuran-2-yl group at position 2, introducing electron-withdrawing nitro functionality.
-
A carboxylic acid at position 4, enabling hydrogen bonding and salt formation.
Key spectral identifiers include:
-
Standard InChI:
InChI=1S/C15H10N2O5/c1-8-2-3-11-9(6-8)10(15(18)19)7-12(16-11)13-4-5-14(22-13)17(20)21/h2-7H,1H3,(H,18,19) -
Canonical SMILES:
CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(O3)[N+](=O)[O-].
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 298.25 g/mol |
| CAS Registry Number | 116761-66-1 |
| XLogP3-AA | 2.4 (estimated) |
Chemical Reactivity and Derivatives
The compound’s functional groups enable diverse reactions:
Carboxylic Acid Modifications
-
Esterification: Reaction with alcohols (e.g., methanol) under acidic conditions yields methyl esters.
-
Amidation: Coupling with amines via carbodiimide reagents produces amide derivatives.
Nitrofuran Reactivity
-
Nitro Reduction: Catalytic hydrogenation converts the nitro group to an amine, altering electronic properties.
-
Electrophilic Substitution: Nitration or sulfonation at the furan ring’s meta positions.
Quinoline Core Reactions
-
Halogenation: Bromine or chlorine addition at the methyl-substituted position.
-
Oxidation: Conversion of methyl to carboxyl groups under strong oxidizing conditions.
Applications in Medicinal Chemistry
Drug Development
-
Antimicrobial Agents: Nitrofuran’s broad-spectrum activity against Gram-positive and Gram-negative bacteria.
-
Chemotherapy Adjuvants: Synergistic effects with platinum-based drugs reported in preclinical models.
Diagnostic Tools
Fluorescent tagging via carboxylic acid conjugation enables cellular imaging.
Research Gaps and Future Directions
-
Pharmacokinetic Studies: Absorption, distribution, metabolism, and excretion (ADME) profiles remain uncharacterized.
-
Toxicity Screening: Nitrofurans are associated with hepatotoxicity; safety assessments are imperative.
-
Target Identification: Proteomic studies to map interaction partners.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume